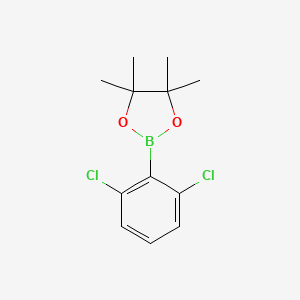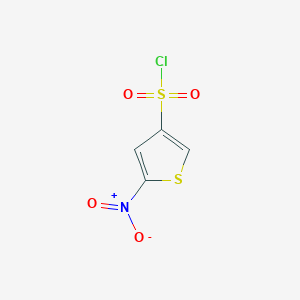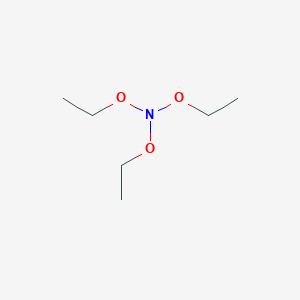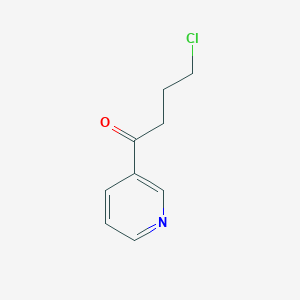
1-chloro-3-(iodomethyl)benzene
Overview
Description
1-Chloro-3-(iodomethyl)benzene is an organic compound with the molecular formula C7H6ClI. It is a benzene derivative where a chlorine atom is attached to the first carbon and an iodomethyl group is attached to the third carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-methylbenzyl chloride using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(iodomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and ammonia, typically under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are used under controlled conditions to facilitate the substitution reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 3-chlorobenzyl alcohol and 3-chlorobenzylamine.
Electrophilic Aromatic Substitution: Products include nitro- and sulfonyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(iodomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-(iodomethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways include:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution reactions.
Comparison with Similar Compounds
1-Chloro-3-(iodomethyl)benzene can be compared with other similar compounds, such as:
- 1-Chloro-2-(iodomethyl)benzene
- 1-Chloro-4-(iodomethyl)benzene
- 1-Bromo-3-(iodomethyl)benzene
Uniqueness: The unique positioning of the chlorine and iodomethyl groups on the benzene ring in this compound imparts distinct chemical properties and reactivity patterns compared to its isomers and analogs .
Properties
IUPAC Name |
1-chloro-3-(iodomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPOYYRUVEGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448144 | |
| Record name | Benzene, 1-chloro-3-(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70450-41-8 | |
| Record name | 1-Chloro-3-(iodomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70450-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)












![3-[(METHYLSULFANYL)METHYL]PYRIDINE](/img/structure/B3056265.png)
